1-Prop-2-ynylpiperidine-3-carboxylic acid
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Overview
Description
1-Prop-2-ynylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is part of the piperidine family, which is known for its significant role in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Prop-2-ynylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Prop-2-ynylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogenated compounds, solvents like THF, bases like K2CO3.
Major Products: The major products formed from these reactions include various carboxylic acids, ketones, and substituted piperidine derivatives .
Scientific Research Applications
1-Prop-2-ynylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Prop-2-ynylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Prop-2-ynylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Lacks the propargyl group, leading to different reactivity and applications.
N-Methylpiperidine-3-carboxylic acid: Contains a methyl group instead of a propargyl group, resulting in distinct chemical properties.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-prop-2-ynylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h1,8H,3-7H2,(H,11,12) |
InChI Key |
XFMSYSNYSWRUAO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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